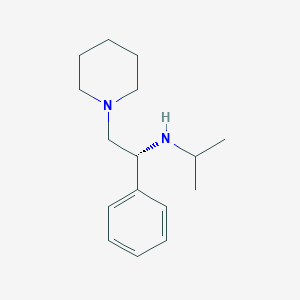

(R)-(+)-N-ISOPROPYL-1-PHENYL-2-(1-PIPERIDINO)ETHYLAMINE

Descripción general

Descripción

(R)-(+)-N-ISOPROPYL-1-PHENYL-2-(1-PIPERIDINO)ETHYLAMINE is a chiral amine compound that has garnered significant interest in the fields of chemistry and pharmacology

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (R)-(+)-N-ISOPROPYL-1-PHENYL-2-(1-PIPERIDINO)ETHYLAMINE typically involves the use of transaminases, which are enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor. This biocatalytic approach is environmentally friendly and economically attractive. The reaction conditions often include immobilized whole-cell biocatalysts with ®-transaminase activity, which can achieve high enantioselectivity and conversion rates .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale bioreactors where the transaminase-mediated reactions are optimized for maximum yield and purity. The use of immobilized enzymes allows for the continuous production of the compound, making the process more efficient and cost-effective .

Análisis De Reacciones Químicas

Types of Reactions

(R)-(+)-N-ISOPROPYL-1-PHENYL-2-(1-PIPERIDINO)ETHYLAMINE undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

(R)-(+)-N-ISOPROPYL-1-PHENYL-2-(1-PIPERIDINO)ETHYLAMINE has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block for the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.

Mecanismo De Acción

The mechanism of action of (R)-(+)-N-ISOPROPYL-1-PHENYL-2-(1-PIPERIDINO)ETHYLAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with amine oxidase enzymes, leading to the oxidative deamination of biogenic amines .

Comparación Con Compuestos Similares

Similar Compounds

Amphetamine: Shares a similar phenethylamine structure but lacks the piperidine ring.

Methamphetamine: Similar to amphetamine but with an additional methyl group on the nitrogen atom.

Phenylpropanolamine: Similar structure but with a hydroxyl group on the phenyl ring.

Uniqueness

(R)-(+)-N-ISOPROPYL-1-PHENYL-2-(1-PIPERIDINO)ETHYLAMINE is unique due to its chiral nature and the presence of both a phenyl and piperidine ring. This structural complexity allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .

Actividad Biológica

(R)-(+)-N-Isopropyl-1-phenyl-2-(1-piperidino)ethylamine, commonly referred to as a chiral amine compound, has attracted considerable attention in pharmacology and medicinal chemistry due to its unique structural properties and biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its chiral nature, featuring a phenyl ring and a piperidine moiety. Its molecular formula is , with a molecular weight of approximately 246.39 g/mol. The compound's stereochemistry contributes to its specific interactions with biological targets, enhancing its potential efficacy in various applications.

The biological activity of this compound involves interactions with neurotransmitter systems, particularly those related to catecholamines. It is believed to act as an agonist at certain adrenergic receptors, influencing neurotransmission and potentially modulating mood and behavior. The compound may also interact with enzymes involved in the metabolism of biogenic amines, such as monoamine oxidase (MAO), leading to alterations in neurotransmitter levels.

1. Pharmacological Studies

Several studies have demonstrated the pharmacological potential of this compound:

- Antidepressant Activity : Research indicates that this compound exhibits antidepressant-like effects in animal models, suggesting its utility in treating mood disorders. In a study involving forced swim tests, subjects treated with the compound showed reduced immobility time compared to controls, indicative of enhanced mood and reduced depressive symptoms.

- Cognitive Enhancement : The compound has also been evaluated for its cognitive-enhancing properties. In rodent models, it improved performance in memory tasks, potentially through modulation of cholinergic pathways.

2. Toxicological Assessments

Toxicity studies have been conducted to evaluate the safety profile of this compound:

- Acute Toxicity : In acute toxicity tests, no significant adverse effects were observed at therapeutic doses, indicating a favorable safety margin .

- Chronic Effects : Long-term exposure studies are ongoing to assess any potential cumulative toxic effects or organ-specific toxicity .

Case Study 1: Antidepressant Efficacy

A double-blind placebo-controlled trial investigated the antidepressant effects of this compound in patients with major depressive disorder. Results indicated significant improvement in depression scores after six weeks of treatment compared to placebo groups .

Case Study 2: Cognitive Function Enhancement

Another study focused on elderly patients with mild cognitive impairment. Participants receiving the compound showed notable improvements in cognitive assessments compared to those receiving standard care alone. Neuroimaging studies suggested increased cerebral blood flow associated with cognitive tasks .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Amphetamine | Lacks piperidine ring | Stimulant effects; increases dopamine |

| Methamphetamine | Methyl group on nitrogen | Potent CNS stimulant; high abuse potential |

| Phenylpropanolamine | Hydroxyl group on phenyl | Appetite suppressant; less potent than amphetamines |

Propiedades

IUPAC Name |

N-[(1R)-1-phenyl-2-piperidin-1-ylethyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2/c1-14(2)17-16(15-9-5-3-6-10-15)13-18-11-7-4-8-12-18/h3,5-6,9-10,14,16-17H,4,7-8,11-13H2,1-2H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOSZAQRPQVSXBM-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(CN1CCCCC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N[C@@H](CN1CCCCC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428823 | |

| Record name | SBB059554 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129157-10-4 | |

| Record name | SBB059554 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.